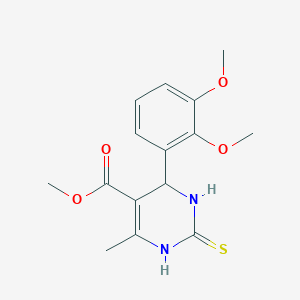
Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a member of the dihydropyrimidine class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H18N2O4S
- Molecular Weight : 322.38 g/mol
- CAS Number : 313392-24-4
1. Anticancer Activity
Recent studies have highlighted the potential of compound 1 as an anticancer agent. Dihydropyrimidine derivatives have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The inhibition of TP can lead to reduced tumor proliferation and metastasis. For instance, compounds structurally similar to compound 1 demonstrated IC50 values in the range of 300–350 µM against TP, indicating promising inhibitory effects .
Table 1: IC50 Values of Related Compounds Against Thymidine Phosphorylase
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 314.0 ± 0.90 | Non-competitive inhibitor |
| Compound 12 | 303.5 ± 0.40 | Non-competitive inhibitor |
| Compound 33 | 322.6 ± 1.60 | Non-competitive inhibitor |
2. Antioxidant Properties
Compound 1 has also been evaluated for its antioxidant activity. The presence of methoxy groups in the phenyl ring enhances its electron-donating ability, which may contribute to its capacity to scavenge free radicals and reduce oxidative stress in biological systems. Studies have indicated that similar compounds exhibit significant antioxidant properties, which could play a role in preventing cellular damage associated with various diseases .
3. Antimicrobial Activity
The antimicrobial potential of dihydropyrimidine derivatives has been documented in several studies. While specific data on compound 1 is limited, related compounds have shown effectiveness against various bacterial strains, suggesting that compound 1 may possess similar properties due to structural similarities .
The mechanisms by which compound 1 exerts its biological effects include:
- Inhibition of Thymidine Phosphorylase : By acting as a non-competitive inhibitor of TP, compound 1 may disrupt nucleotide metabolism in cancer cells, leading to reduced cell proliferation.
- Antioxidant Activity : The ability to scavenge free radicals may help mitigate oxidative stress-related damage in cells.
Study on Thymidine Phosphorylase Inhibition
A study conducted on various dihydropyrimidone derivatives reported that compounds with similar structures to compound 1 exhibited significant inhibition of TP activity. The study utilized kinetic assays to confirm the non-competitive nature of this inhibition and assessed cytotoxicity against mouse fibroblast cell lines (3T3), showing that these compounds were non-toxic at effective concentrations .
Molecular Docking Studies
Molecular docking studies have provided insights into how compound 1 interacts with TP at the molecular level. These studies suggest that the structural features of compound 1 allow it to fit well within the active site of TP, potentially leading to effective inhibition .
特性
IUPAC Name |
methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-8-11(14(18)21-4)12(17-15(22)16-8)9-6-5-7-10(19-2)13(9)20-3/h5-7,12H,1-4H3,(H2,16,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYLBWDEZSPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














